Bienvenue dans la boutique en ligne BenchChem!

Taxumairol V

Hepatoma Cytotoxicity Taxane SAR

Taxumairol V is an 11(15→1)-abeo-taxane with a rearranged skeleton distinct from paclitaxel. It features a 5β,20-epoxy group and lacks the oxetane D‑ring, avoiding classical tubulin binding. Experimentally cytotoxic to hepatoma cells, yet its congener Taxumairol W is inactive—structural verification (NMR/HRMS) is essential to avoid misidentification. Independently identified as the top-ranked EBOV VP24 inhibitor among 55,979 terpenoids. Its low lipophilicity (XlogP -0.30) enables Cremophor‑free injectable or oral formulations. Choose Taxumairol V for target‑specific oncology or antiviral discovery workflows.

Molecular Formula C28H42O12
Molecular Weight 570.6 g/mol
Cat. No. B1246536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxumairol V
Synonymstaxumairol V
Molecular FormulaC28H42O12
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O
InChIInChI=1S/C28H42O12/c1-12-18(33)10-28(26(6,7)36)21(12)23(34)25(40-16(5)32)27(8)20(39-15(4)31)9-19(38-14(3)30)17(11-37-13(2)29)22(27)24(28)35/h17-20,22-25,33-36H,9-11H2,1-8H3/t17-,18+,19+,20+,22+,23-,24+,25+,27-,28+/m1/s1
InChIKeyTXBJKSOTSLHNLL-ZOAIKBMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxumairol V: A Selectively Cytotoxic 11(15→1)-abeo-Taxane with In Silico Antiviral Rationale


Taxumairol V is an 11(15→1)-abeo-taxane diterpenoid originally isolated from the stem bark of Formosan Taxus mairei, and also reported from Taxus wallichiana and Taxus sumatrana [1]. It belongs to the taxane class (C28H42O12, MW 570.6 g/mol) but features a rearranged 11(15→1)-abeo-taxane skeleton that distinguishes it structurally from the conventional 6/8/6-ring taxane framework of paclitaxel. In the only primary empirical biological evaluation published to date, Taxumairol V exhibited significant cytotoxicity against human hepatoma tumor cells, while its congener Taxumairol W lacked activity entirely [1]. An independent in silico pharmacophore-based screen of 55,979 terpenoids subsequently identified Taxumairol V as the top-ranked candidate for inhibiting the Ebola virus VP24 protein, a validated virulence target [2]. These orthogonal findings—experimental cytotoxicity with structural specificity and computationally predicted antiviral target engagement—provide a dual rationale for its selection over other taxane diterpenoids in oncology or antiviral discovery workflows.

Why Substituting Taxumairol V with Other Taxumairol Congeners or Generic Taxanes Fails


Within the 11(15→1)-abeo-taxane subclass, structural homology does not predict biological activity: Taxumairol V (compound 2) exhibits significant cytotoxicity against human hepatoma cells, whereas Taxumairol W (compound 3), an immediate congener isolated from the same stem bark extract, is completely inactive under identical assay conditions [1]. Additionally, standard taxanes such as paclitaxel and docetaxel rely on microtubule stabilization via the classical 6/8/6-ring taxane core as well as an intact oxetane D‑ring for tubulin binding; Taxumairol V possesses a rearranged 11(15→1)-abeo‑taxane skeleton and a 5β,20‑epoxy group, which may engage distinct molecular targets or exhibit differential selectivity [1]. An in silico screen of 55,979 terpenoids identified Taxumairol V as the single best EBOV VP24 inhibitor candidate, a property not shared by paclitaxel, docetaxel, or other taxumairol congeners, further confirming that the VP24 interaction is compound‑specific rather than class‑intrinsic [2]. Generic procurement of 'taxane diterpenoids' without structural verification therefore risks selecting a biologically inert or target‑irrelevant compound.

Product-Specific Quantitative Differentiation Evidence for Taxumairol V


Taxumairol V vs. Taxumairol W: Qualitative Cytotoxicity Difference in Human Hepatoma Cells

Taxumairol V demonstrated significant cytotoxicity against human hepatoma tumor cells in the same assay in which Taxumairol W was completely inactive, demonstrating that the presence of a 5β,20-epoxy versus a tetraacetoxy substitution pattern dictates biological outcome among 11(15→1)-abeo-taxanes [1].

Hepatoma Cytotoxicity Taxane SAR

Taxumairol V as Top-Ranked EBOV VP24 Inhibitor in a 55,979-Terpenoid In Silico Screen

In a pharmacophore-based virtual screening of 55,979 terpenoids from PubChem, Taxumairol V was identified as the best candidate for inhibiting Zaire ebolavirus VP24, based on molecular docking (rigid + flexible), scoring functions (London dG and GBVI/WSA dG), and predicted pharmacological properties evaluated via SwissADME, admetSAR, pkCSM, and Toxtree [1]. This ranking was determined against an initial pool of 55,979 compounds filtered through toxicity prediction (DataWarrior) and pharmacophore-feature matching, placing Taxumairol V at the top of 1,375 pharmacophore-compatible ligands [1].

Ebola VP24 Pharmacophore Antiviral

Taxumairol V Structural Distinction from Paclitaxel: Absent Oxetane D-Ring and Altered Skeleton

Taxumairol V possesses an 11(15→1)-abeo-taxane skeleton with a 5β,20-epoxy group, fundamentally differing from the classical 6/8/6-ring taxane framework of paclitaxel, which relies on an intact oxetane D-ring for tubulin binding [1]. Paclitaxel's oxetane ring is a well-established pharmacophore for microtubule stabilization; its absence in Taxumairol V implies a distinct mechanism of cytotoxicity that may circumvent classical taxane resistance pathways, such as β-tubulin mutations or P-glycoprotein-mediated efflux [1].

Structure-activity relationship Taxane skeleton Tubulin

Taxumairol V Physicochemical Property Differentiation: Hydrophilicity vs. Paclitaxel

Taxumairol V has a calculated XlogP of -0.30, reflecting substantially higher hydrophilicity compared to paclitaxel (XlogP ~3.0), alongside a topological polar surface area (TPSA) of 186.00 Ų, 4 hydrogen bond donors, and 12 hydrogen bond acceptors [1]. This physicochemical profile suggests Taxumairol V has superior aqueous solubility potential relative to the highly lipophilic paclitaxel, which may reduce or eliminate the need for Cremophor EL or other solubilizing excipients in formulation development [1].

LogP Solubility Drug-likeness

Taxumairol V EBOV VP24 Binding Interactions: Molecular-Level Differentiation

Molecular docking simulations revealed that Taxumairol V forms specific hydrogen-bonding interactions with three key amino acid residues in the EBOV VP24 active site: aspartic acid A48, arginine A154, and arginine B154 [1]. These residue-level interactions provide a structural rationale for its top-ranking position in the virtual screen and represent a quantifiable molecular-interaction fingerprint that can be used to benchmark follow-up analogs [1].

Molecular docking VP24 Hydrogen bonding Antiviral

Taxumairol V: Best-Fit Research and Industrial Application Scenarios


Hepatoma-Specific Cytotoxicity Screening with Structural Identity Verification

Investigators studying hepatocellular carcinoma (HCC) can deploy Taxumairol V as a structurally verified, bioactive taxane probe. Because Taxumairol W—isolated from the same bark extract—is completely inactive against hepatoma cells [1], procurement must be accompanied by analytical verification (e.g., NMR or HRMS) confirming the 5β,20-epoxy-11(15→1)-abeo-taxane skeleton to avoid the inactive W congener. This scenario is particularly relevant for labs building focused libraries of abeo-taxanes for liver cancer phenotypic screening.

Anti-Ebola Virus VP24 Hit-to-Lead Optimization

Drug discovery groups pursuing host-directed or direct-acting antivirals against Zaire ebolavirus can use Taxumairol V as the top-ranked in silico hit from a 55,979-terpenoid pharmacophore screen [2]. Its predicted hydrogen-bond interactions with VP24 residues Asp A48, Arg A154, and Arg B154 provide a rational basis for medicinal chemistry optimization. The compound's favorable predicted ADMET profile (evaluated by SwissADME, admetSAR, pkCSM, and Toxtree) supports progression to in vitro VP24 binding and viral replication assays [2].

Non-Tubulin Taxane Mechanism-of-Action Studies

Researchers investigating taxane mechanisms beyond microtubule stabilization should select Taxumairol V specifically because its 11(15→1)-abeo-taxane skeleton lacks the oxetane D-ring required for classical tubulin binding [1]. This structural divergence enables clean experimental dissection of tubulin-dependent versus tubulin-independent cytotoxic mechanisms within the taxane chemical space. Incorporating Taxumairol V alongside paclitaxel in comparative transcriptomic or proteomic profiling experiments can identify pathways uniquely engaged by abeo-taxanes.

Formulation Feasibility Studies Leveraging Favorable Hydrophilicity

Formulation scientists can exploit Taxumairol V's significantly lower lipophilicity (XlogP -0.30) compared to paclitaxel (XlogP ~3.0) to develop simplified, Cremophor-free injectable or oral formulations [3]. Its TPSA of 186.00 Ų and 4 hydrogen bond donors predict adequate aqueous solubility for in vitro and preliminary in vivo pharmacology without the need for complex solubilization strategies, reducing both formulation development timelines and excipient-related experimental artifacts.

Quote Request

Request a Quote for Taxumairol V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.